![molecular formula C15H17N5O3 B14172257 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Condensation reaction: The pyrazole derivative is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the Schiff base.
Acylation: The final step involves the acylation of the Schiff base with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Various substituted pyrazole derivatives can be formed depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Studies may explore its potential as an enzyme inhibitor.
Antimicrobial Activity: Research into its effectiveness against various microbial strains.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide: Similar structure but with a chlorine substituent instead of a nitro group.
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide: Similar structure but with a methyl substituent instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide may confer unique electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H17N5O3 |
|---|---|
Molecular Weight |
315.33 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-10-8-11(2)19(18-10)9-15(21)17-16-12(3)13-4-6-14(7-5-13)20(22)23/h4-8H,9H2,1-3H3,(H,17,21)/b16-12+ |
InChI Key |
NESXUXRBROSOHL-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])C |
solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



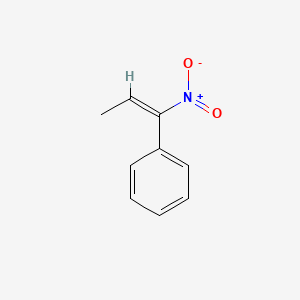
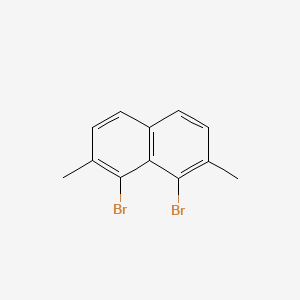
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
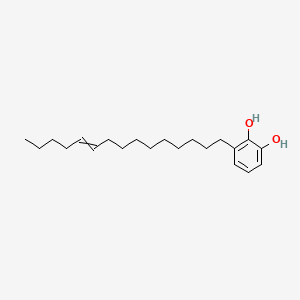
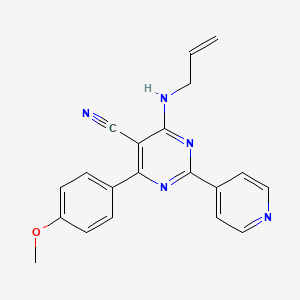
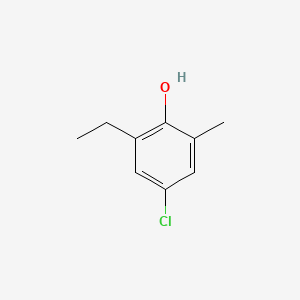
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)


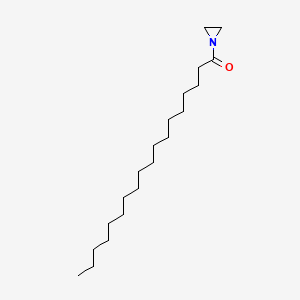
![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)
